4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry

For medicinal chemistry teams optimizing NaV1.8 pain candidates, this 4-methyl benzenesulfonamide (CAS 1448045-67-7) serves as the critical balanced-lipophilicity reference node (XLogP3=3.0). Its molecular weight (337.5 g/mol) offers a 5.7% reduction versus the 4-chloro analog, improving ligand efficiency metrics. With an HBA count of 6, it enables direct deconvolution of permeability drivers (PAMPA/Caco-2) from the 4-fluoro and 4-chloro derivatives. Order to establish precise SAR around electronic (σ) and lipophilic (π) effects.

Molecular Formula C15H19N3O2S2
Molecular Weight 337.46
CAS No. 1448045-67-7
Cat. No. B2812393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
CAS1448045-67-7
Molecular FormulaC15H19N3O2S2
Molecular Weight337.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C15H19N3O2S2/c1-12-2-4-14(5-3-12)22(19,20)17-13-6-9-18(10-7-13)15-16-8-11-21-15/h2-5,8,11,13,17H,6-7,9-10H2,1H3
InChIKeyDFEXHLJBOVECQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448045-67-7): Procurement-Grade Physicochemical Profile for Structure–Activity Study Design


4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448045-67-7) is a synthetic sulfonamide featuring a thiazole-substituted piperidine core bearing a para-methylbenzenesulfonamide moiety. The compound possesses a molecular weight of 337.5 g/mol and a computed octanol-water partition coefficient (XLogP3‑AA) of 3.0, indicating moderate lipophilicity [1]. It serves as a key scaffold within a series of 4‑substituted benzenesulfonamide analogs where minor substituent changes on the phenyl ring modulate physicochemical properties that are critical for target engagement, solubility, and metabolic stability [1][2].

Beyond Sulfonamide Scaffolds: Why 4‑Methyl‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide Cannot Be Replaced by Its 4‑Fluoro or 4‑Chloro Congeners Without Validation


In‑class benzenesulfonamide analogs that differ only in the para‑substituent (‑CH₃, ‑F, ‑Cl) are not interchangeable because each substituent introduces distinct electronic, steric, and lipophilic properties that govern membrane permeability, binding site adaptability, and off‑target profile [1]. PubChem‑computed XLogP3‑AA values for the 4‑methyl (3.0), 4‑fluoro (2.7), and 4‑chloro (3.3) derivatives demonstrate a lipophilicity range of 0.6 log units—a difference that preclinical experience shows can shift oral absorption or blood‑brain barrier penetration by more than two‑fold [1][2]. These computational descriptors, derived from identical algorithms, provide the first quantitative filter for compound triaging in iterative medicinal chemistry campaigns [3].

Head‑to‑Head Quantitative Differentiation of 4‑Methyl‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide from Its Closest Analogs


XLogP3‑AA Lipophilicity: The 4‑Methyl Substituent Achieves a Balanced LogP Between the 4‑Fluoro and 4‑Chloro Analogs

The target compound's PubChem‑computed XLogP3‑AA of 3.0 lies precisely between the 4‑fluoro analog (XLogP3‑AA = 2.7) and the 4‑chloro analog (XLogP3‑AA = 3.3), offering an intermediate lipophilicity that can fine‑tune permeability‑solubility trade‑offs [1][2][3].

Physicochemical profiling Lipophilicity Medicinal chemistry

Hydrogen Bond Acceptor (HBA) Count: Reduced HBA Capability Compared to the 4‑Fluoro Analog May Lower Desolvation Penalty

The target compound possesses six hydrogen bond acceptor atoms, calculated identically by the Cactvs algorithm, compared to seven HBA atoms for the 4‑fluoro analog due to the additional lone electron pairs contributed by fluorine [1][2].

Solubility Hydrogen bonding Drug‑likeness

Molecular Weight Differentiation: The 4‑Methyl Compound Offers a 1.2–5.9% Mass Advantage Over Halogenated Analogs Affecting Binding‐Free Energy Calculations

With a molecular weight of 337.5 g/mol, the target compound is 1.1% lighter than the 4‑fluoro analog (341.4 g/mol) and 5.7% lighter than the 4‑chloro analog (357.9 g/mol), a difference that translates into higher heavy‑atom normalized ligand efficiency indices when activity is equivalent [1][2][3].

Molecular weight Pharmacokinetics Fragment‑based design

Sodium Channel Class‑Level Inference: A Thiazole‑Piperidine Benzenesulfonamide Scaffold Demonstrates Sub‑100 nM NaV1.8 Inhibition in Voltage‑Clamp Assays

In US Patent 10,246,453, a closely related benzenesulfonamide analog (3‑chloro‑4‑(1‑((6‑methylpyridin‑2‑yl)methyl)piperidin‑4‑yloxy)‑N‑(thiazol‑2‑yl)benzenesulfonamide, Example 82) exhibited an IC₅₀ of 56 nM against human NaV1.8 in automated patch clamp electrophysiology, while showing much weaker affinity for NaV1.1 (IC₅₀ ≈ 10,000 nM) [1]. Although the 4‑methyl compound was not explicitly tested, the conserved thiazole‑piperidine‑benzenesulfonamide architecture suggests that it occupies the same pharmacophore, and the 4‑methyl substitution pattern is expected to retain subtype selectivity while potentially improving metabolic stability over the chlorinated phenoxy‑linked congener [1].

Ion channel NaV1.8 Electrophysiology

Procurement‑Driven Application Scenarios for 4‑Methyl‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide


SAR Exploration of Parasubstituent Effects on NaV1.8 Selectivity with Minimized Lipophilicity Bias

When designing a matrix of para‑substituted benzenesulfonamide analogs for a NaV1.8 pain program, the 4‑methyl compound serves as the balanced‑lipophilicity node (XLogP3 = 3.0) [1]. It enables the team to deconvolute electronic (σ) effects from lipophilicity (π) effects—a separation that is confounded when comparing the 4‑fluoro (XLogP3 = 2.7) or 4‑chloro (XLogP3 = 3.3) analogs directly [1][2].

Lead Optimization Campaigns Requiring Halogen‑Free or Lower‑Molecular‑Weight Candidates

For projects where halogen content triggers metabolic liabilities (e.g., glutathione trapping) or where heavy‑atom count penalizes ligand efficiency metrics, the 4‑methyl analog (MW 337.5 g/mol) offers a 5.7% molecular weight reduction versus the 4‑chloro derivative (357.9 g/mol) [1]. This advantage is immediately recorded in the LipE or LE metrics used for prioritization.

Permeability‑Solubility Assessment with the Thiazole‑Piperidine Sulfonamide Chemotype

In parallel artificial membrane permeability assay (PAMPA) or Caco‑2 screens, the 4‑methyl compound's XLogP3 = 3.0 and HBA count of 6 predict a permeability profile distinct from the 4‑fluoro (XLogP3 2.7, HBA 7) [1][2]. Researchers can order both compounds and attribute any permeability difference to the combined influence of lipophilicity and hydrogen bond acceptor count rather than a single variable.

Quote Request

Request a Quote for 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.